molecular formula C60H111NO9P+ B3080489 Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt CAS No. 1085528-78-4

Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt

Cat. No.: B3080489
CAS No.: 1085528-78-4
M. Wt: 1021.5 g/mol
InChI Key: OTFZKNKDYHPINO-ZOPVRDBRSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt, is a complex organic compound It is a derivative of cholesterol, which is a crucial component in cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D

Scientific Research Applications

Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt, has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of cholesterol derivatives and their interactions with other molecules.

    Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and its effects on cholesterol metabolism.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

PChcPC is a sterol modified phospholipid (SML) known to maintain the stability of bilayers . They do not freely interchange as cholesterol does between the membranes .

It is stored at a temperature of -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt, involves multiple steps. The starting material is typically cholesterol, which undergoes a series of chemical reactions including oxidation, esterification, and phosphorylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The key steps include the controlled oxidation of cholesterol, followed by esterification with hexadecanoic acid, and subsequent phosphorylation. The final product is purified using techniques such as chromatography and crystallization to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt, can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes

Comparison with Similar Compounds

Similar Compounds

    Cholest-5-en-3-ol (3alpha): A stereoisomer of the compound with different spatial arrangement of atoms.

    Cholest-5-en-3-ol, acetate: An acetylated derivative with different chemical properties.

    Cholest-5-en-3-ol, 4,4-dimethyl: A methylated derivative with unique structural features.

Uniqueness

Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt, is unique due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[(2R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyloxy]-3-hexadecanoyloxypropoxy]-hydroxy-oxidophosphaniumyl]oxyethyl-dimethyl-nonylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H110NO9P/c1-10-12-14-16-18-19-20-21-22-23-24-26-28-33-57(62)66-46-52(47-68-71(64,65)67-44-43-61(8,9)42-29-27-25-17-15-13-11-2)70-58(63)69-51-38-40-59(6)50(45-51)34-35-53-55-37-36-54(49(5)32-30-31-48(3)4)60(55,7)41-39-56(53)59/h34,48-49,51-56H,10-33,35-47H2,1-9H3/p+1/t49-,51+,52-,53+,54-,55+,56+,59+,60-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFZKNKDYHPINO-ZOPVRDBRSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO[P+](O)([O-])OCC[N+](C)(C)CCCCCCCCC)OC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[P+](O)([O-])OCC[N+](C)(C)CCCCCCCCC)OC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H111NO9P+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1021.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt
Reactant of Route 2
Reactant of Route 2
Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt
Reactant of Route 3
Reactant of Route 3
Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt
Reactant of Route 4
Reactant of Route 4
Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt
Reactant of Route 5
Reactant of Route 5
Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt
Reactant of Route 6
Reactant of Route 6
Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt

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